Cas no 35373-69-4 (2-amino-3-(4-fluorophenyl)propan-1-ol)

2-amino-3-(4-fluorophenyl)propan-1-ol structure
35373-69-4 structure
Product Name:2-amino-3-(4-fluorophenyl)propan-1-ol
CAS-nummer:35373-69-4
MF:C9H12FNO
MW:169.196085929871
CID:1469828
PubChem ID:3048998
Update Time:2025-08-05

2-amino-3-(4-fluorophenyl)propan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 2-amino-3-(4-fluorophenyl)propan-1-ol
    • 2-amino-3-(4-fluorophenyl)propan-1-ol,hydrochloride
    •  
    • SB44963
    • AT10694
    • 2-Amino-3-(p-fluorophenyl)-1-propanol
    • 64230-78-0
    • SCHEMBL823637
    • BRN 2718796
    • (S)-b-Amino-4-fluorobenzenepropanol
    • DTXSID90982780
    • SB45160
    • b-Amino-4-fluorobenzenepropanol
    • 35373-69-4
    • EN300-123401
    • AKOS006279579
    • (R)-b-AMino-4-fluorobenzenepropanol
    • 1-Propanol, 2-amino-3-(p-fluorophenyl)-
    • Inchi: 1S/C9H12FNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2
    • InChI-sleutel: NHOCAYQCFORHNF-UHFFFAOYSA-N
    • LACHT: FC1C=CC(=CC=1)CC(CO)N

Berekende eigenschappen

  • Exacte massa: 169.090292168g/mol
  • Monoisotopische massa: 169.090292168g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 3
  • Complexiteit: 124
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.7
  • Topologisch pooloppervlak: 46.2Ų

2-amino-3-(4-fluorophenyl)propan-1-ol Prijsmeer >>

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Enamine
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